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molecular formula C12H12O3 B8383208 3-(4-Hydroxybut-1-ynyl)phenyl acetate

3-(4-Hydroxybut-1-ynyl)phenyl acetate

Cat. No. B8383208
M. Wt: 204.22 g/mol
InChI Key: KRPPIIFMQUKMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271197B2

Procedure details

A solution of 3-iodophenyl acetate (5.6 g) (J. Org. Chem. 1983, 48,1542-4) in acetonitrile (100 mL) was treated with (Ph3P)2PdCl2 (673 mg) and Cul (368 mg) and stirred at room temperature. 3-Butyn-1-ol (1.78 g) was added and the reaction mixture stirred for a further 20 h and concentrated in vacuo. The residue was purified by chromatography (SPE, gradient from cyclohexane to DCM) to give the title compound. LCMS RT=2.54 min
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
673 mg
Type
catalyst
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7](I)[CH:6]=1)(=[O:3])[CH3:2].[CH2:12]([OH:16])[CH2:13][C:14]#[CH:15]>C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:15]#[C:14][CH2:13][CH2:12][OH:16])[CH:6]=1)(=[O:3])[CH3:2] |^1:22,41|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC=C1)I
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
673 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
C(CC#C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for a further 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SPE, gradient from cyclohexane to DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC=C1)C#CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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